molecular formula C21H17F3N2O5 B4072086 1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B4072086
M. Wt: 434.4 g/mol
InChI Key: QVDGEJKTYHFDFP-UHFFFAOYSA-N
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Description

1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a trifluoromethoxy phenyl group, and an isoindole carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, including the formation of the tetrahydrofuran ring and the introduction of the trifluoromethoxy phenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)isoindoline-5-carboxylic acid: Shares a similar core structure but lacks the trifluoromethoxy phenyl group.

    Difluoro { [2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy}acetic acid: Contains a dioxolan ring and trifluoromethoxy group but differs in overall structure.

Uniqueness

1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O5/c22-21(23,24)31-14-6-4-13(5-7-14)25-18(27)12-3-8-16-17(10-12)20(29)26(19(16)28)11-15-2-1-9-30-15/h3-8,10,15H,1-2,9,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDGEJKTYHFDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

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